7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
871814-53-8 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methylphenyl)-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17-19-16-10-14(21)8-9-15(16)18(22)20(17)13-6-4-12(3)5-7-13/h4-11,21H,1-3H3 |
InChI Key |
QIDPEWLCJJBSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)O)N=C2C(C)C |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Derivative Condensation
The most widely reported method involves the condensation of anthranilic acid derivatives with aldehydes or ketones. A representative synthesis begins with anthranilamide reacting with para-methyl benzaldehyde in ethanol under reflux conditions. This one-pot procedure proceeds via cyclocondensation, forming the quinazolinone core with an 83% yield. The reaction mechanism involves initial Schiff base formation between the amine group of anthranilamide and the aldehyde, followed by intramolecular cyclization and oxidation (Figure 1).
Reaction Conditions:
-
Solvent: Absolute ethanol
-
Temperature: 78–80°C (reflux)
-
Duration: 6–8 hours
-
Catalyst: None (thermal activation)
The substitution pattern at the 2-position (isopropyl group) is introduced through pre-functionalized anthranilic acid derivatives. For instance, 2-isopropyl anthranilamide can be prepared through amidation of anthranilic acid with isopropylamine prior to the cyclization step.
Organocatalytic Synthesis Strategies
DABCO-Mediated Microwave Synthesis
Recent advances employ 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst under microwave irradiation. This method utilizes dimethyl sulfoxide (DMSO) as both solvent and carbon source, with potassium persulfate (K₂S₂O₈) as an oxidant. The protocol achieves 47–72% yields within 2 hours, significantly reducing reaction time compared to classical methods.
Key Advantages:
-
Avoids transition-metal catalysts
-
Enables rapid annulation at 100°C
-
Tolerates N-alkyl and N-aryl substituents
DMAP-Catalyzed Carbonyl Insertion
4-Dimethylaminopyridine (DMAP) facilitates the incorporation of carbonyl groups using di-tert-butyl dicarbonate (Boc)₂O. This method constructs the 2-oxo functionality through a nucleophilic acyl substitution mechanism:
Reaction optimization shows electron-donating groups on the benzamide substrate enhance yields (up to 82%), while electron-withdrawing groups (e.g., CF₃) reduce efficiency.
Multi-Component and Solvent-Free Methods
Propyl Sulfonic Acid Functionalized SBA-15 Catalysis
A solvent-free approach using SBA-Pr-SO₃H as a heterogeneous catalyst enables four-component synthesis from isatoic anhydride, aldehydes, saccharin, and hydrazine hydrate. This method achieves 60–90% yields within 4 hours through sequential:
-
Ring-opening of isatoic anhydride
-
Imine formation
-
Cyclocondensation
Operational Benefits:
-
Eliminates solvent waste
-
Catalyst recyclability (5 cycles with <10% activity loss)
-
Scalable to gram quantities
Mechanochemical Synthesis
Ball-mill grinding techniques provide an alternative for solvent-free quinazolinone synthesis. Kawade et al. demonstrated this method using anthranilic acid, isocyanates, and aldehydes, achieving 75–88% yields in 30 minutes. The mechanical energy promotes reagent mixing and accelerates reaction kinetics.
Yield Optimization and Process Analytics
Comparative Yield Analysis
Critical Process Parameters
-
pH Control: Maintaining mildly acidic conditions (pH 5–6) prevents undesired side reactions during cyclization.
-
Oxygen Exclusion: Inert atmosphere (N₂/Ar) improves yields by 12–15% in oxidation-prone steps.
-
Microwave Power: Optimal irradiation at 300 W balances reaction rate and product decomposition .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
- Quinazolinone N-oxides
- Alcohol derivatives
- Halogenated or alkylated quinazolinones
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives, including 7-hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, thereby inhibiting tumor growth. For instance:
- A study demonstrated that certain quinazolinone derivatives exhibited significant cytotoxic activity against various cancer cell lines, including breast and liver cancer cells. The mechanism involved the arrest of the cell cycle at the G2/M phase, leading to programmed cell death .
Summary of Anticancer Studies
| Study Focus | Cell Lines Tested | Mechanism of Action | Findings |
|---|---|---|---|
| Cytotoxicity | Ehrlich Ascites Carcinoma, Sarcoma-180 | Cell cycle arrest | Significant inhibition of cell growth |
| Apoptosis Induction | Breast and liver cancer cells | Apoptosis | Induced programmed cell death |
Antibacterial Activity
This compound has also shown potential as an antibacterial agent. Quinazolinones are known to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- The compound's structure allows it to interact with bacterial enzymes and inhibit their function, which is crucial for bacterial survival .
Summary of Antibacterial Studies
| Bacterial Strain | Activity Observed | MIC (Minimum Inhibitory Concentration) |
|---|---|---|
| MRSA | Significant inhibition | 4–8 μg/mL |
| E. coli | Moderate inhibition | Varies by derivative |
Anti-inflammatory Properties
The anti-inflammatory potential of quinazolinone derivatives has been highlighted in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Research has indicated that derivatives similar to this compound can effectively lower inflammation markers in vivo and in vitro models .
Summary of Anti-inflammatory Studies
| Study Focus | Inflammatory Model Used | Results |
|---|---|---|
| Cytokine Production | LPS-induced inflammation in mice | Reduced levels of TNF-alpha and IL-6 |
Neuroprotective Effects
Recent studies have suggested that quinazolinones may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's.
- The ability to inhibit β-amyloid formation has been linked to the protective effects against neuronal apoptosis, suggesting a potential role in delaying Alzheimer's disease progression .
Summary of Neuroprotective Studies
| Study Focus | Mechanism | Findings |
|---|---|---|
| Alzheimer's Model | β-Amyloid inhibition | Protection against neuronal apoptosis |
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 7-hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one with structurally or functionally related compounds:
Structural Analogs and Activity Profiles
Key Observations
Substituent Effects on Activity: Hydroxyl vs. Halogen (7-position): Hydroxyl groups (as in the target compound) may improve solubility and hydrogen-bonding interactions, whereas halogen substituents (e.g., 7-Cl in compound 9f) enhance electrophilicity and metabolic stability . Isopropyl vs. In contrast, mercapto (SH) groups (e.g., 9f) enable nucleophilic reactions and metal chelation, useful in enzyme inhibition . Para-Tolyl vs. Methoxyphenyl (3-position): The para-tolyl group (methyl-substituted phenyl) in the target compound increases lipophilicity, favoring membrane penetration. Methoxyphenyl analogs (e.g., A3) exhibit moderate analgesic activity, suggesting that electron-donating groups at position 3 enhance CNS activity .
Derivatives with para-tolyl groups (e.g., 2m) are synthesized via Pd-catalyzed coupling, highlighting the versatility of this scaffold .
For example:
- Antibacterial Activity : Fluorophenyl and chlorophenyl derivatives (e.g., 9a , 9h ) exhibit potent activity against Proteus vulgaris and Bacillus subtilis (inhibition zones: 1.0–1.4 cm) .
- Anti-Inflammatory Activity: 6,8-Dibromo-2-phenylquinazolinones (e.g., 7, 8) demonstrate efficacy comparable to indomethacin .
Data Tables
Table 1: Substituent Effects on Quinazolin-4(3H)-one Derivatives
| Position | Substituent | Example Compound | Impact on Properties |
|---|---|---|---|
| 2 | Isopropyl | Target compound | Steric bulk, metabolic stability |
| 2 | Mercapto | 7-Chloro-2-mercapto-3-(p-tolyl) | Nucleophilic reactivity, enzyme inhibition |
| 3 | p-Tolyl | Target compound | Lipophilicity, membrane penetration |
| 3 | 4-Methoxyphenyl | Compound A3 | Enhanced analgesic activity |
| 7 | Hydroxyl | Target compound | Solubility, hydrogen bonding |
| 7 | Chloro | 9f | Electrophilicity, metabolic stability |
Biological Activity
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is known for its diverse biological activities. This compound features a hydroxyl group at the 7-position, an isopropyl group at the 2-position, and a p-tolyl group at the 3-position. The unique structural characteristics of this compound contribute significantly to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure allows for various interactions with biological targets due to the presence of functional groups that facilitate hydrogen bonding and nucleophilic reactions.
| Feature | Description |
|---|---|
| Hydroxyl Group | Enhances solubility and potential for hydrogen bonding |
| Isopropyl Group | Contributes to hydrophobic interactions |
| p-Tolyl Group | Provides additional hydrophobic character |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly as an α-glucosidase inhibitor. This activity suggests its potential utility in managing diabetes by inhibiting carbohydrate absorption in the intestine. Molecular docking studies have shown that this compound can effectively bind to target enzymes, utilizing hydrogen bonds and hydrophobic interactions with critical amino acids in the active site .
Anticancer Activity
Quinazolinone derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that related compounds exhibit IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines . The compound’s mechanism of action involves inhibition of multiple tyrosine kinases, including CDK2, HER2, and EGFR, which are critical in cancer progression .
Anti-inflammatory Properties
The potential anti-inflammatory effects of quinazolinones have been highlighted in several studies. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The ability of this compound to modulate these pathways could make it a candidate for developing new anti-inflammatory therapies .
Case Studies
- Diabetes Management : A study focused on the enzyme inhibition properties of quinazolinone derivatives showed that compounds with similar structures effectively reduced postprandial glucose levels by inhibiting α-glucosidase activity. This positions this compound as a promising candidate for further research in diabetes treatment.
- Cancer Research : In vitro studies on quinazolinone derivatives demonstrated potent cytotoxicity against MCF-7 cells with IC50 values ranging from 0.20 to 12 µM depending on structural modifications. The specific activity of this compound remains to be fully characterized but suggests similar potential .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one and related derivatives?
A widely used approach involves cyclization reactions of precursor molecules. For example:
- Aldehyde-thioacetate condensation : Reacting substituted aldehydes with methyl thioacetate under basic conditions forms intermediate thioquinazolinones, which are hydrogenated to yield the target compound .
- Cyclization with hydroxylamine hydrochloride : Derivatives with bioactivity can be synthesized by cyclizing acryloyl intermediates with hydroxylamine hydrochloride, achieving yields up to 70% .
- Multi-step functionalization : Introducing substituents (e.g., trifluoromethyl groups) often requires sequential alkylation, bromination, or nucleophilic substitution .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : Proton and carbon-13 NMR are essential for confirming substituent positions. For example, aromatic protons in similar derivatives resonate at δ 7.2–8.0 ppm, while isopropyl groups show split signals near δ 1.2–1.5 ppm .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. A related 3-methylquinazolinone derivative crystallized in the monoclinic system (space group P2₁/c) with bond angles confirming planarity .
- IR spectroscopy : Key absorptions include C=O (1680–1685 cm⁻¹) and C=N (1610–1620 cm⁻¹) stretches .
Q. Which preliminary biological assays are recommended to evaluate bioactivity?
- Anti-inflammatory screening : COX-1/COX-2 inhibition assays (e.g., using egg albumin-induced edema models) .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Analgesic activity : Tail-flick or hot-plate tests in rodent models .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions : Variability in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility).
- Structural analogs : Minor substituent changes (e.g., replacing p-tolyl with trifluoromethoxy groups) drastically alter activity .
- Validation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and purity checks via HPLC .
Q. What strategies optimize synthetic yield and purity for this compound?
Q. How does molecular docking elucidate interactions with target proteins like COX-2?
- Protocol : Dock the compound into COX-2’s active site (PDB: 5KIR) using AutoDock Vina. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values to prioritize analogs .
Q. How do substituent modifications at the 2- and 3-positions affect bioactivity?
Q. What computational methods predict the compound’s ADMET properties?
- SwissADME : Predicts high gastrointestinal absorption (TPSA < 75 Ų) but potential CYP3A4 inhibition due to the quinazolinone core .
- ProTox-II : Flags hepatotoxicity risks (probability > 0.6) for derivatives with nitro or chloro substituents .
Methodological Notes
- Data reproducibility : Always report reaction conditions (solvent, catalyst, temperature) and biological assay protocols in detail .
- Structural confirmation : Combine NMR, IR, and X-ray data to unambiguously assign the compound’s structure .
- Ethical compliance : Follow institutional guidelines for in vivo studies, including analgesic testing in animals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
